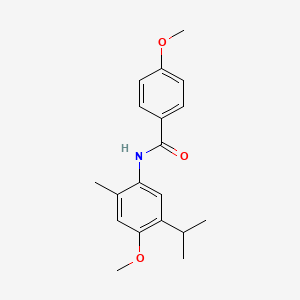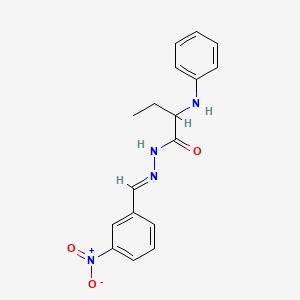
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-ethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-ethoxyphenyl)urea, commonly known as DEPPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DEPPU is a urea derivative that has been synthesized through a multi-step process, and its unique chemical structure has led to its use in various biological studies. In
作用機序
The mechanism of action of DEPPU is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and proliferation. DEPPU has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the regulation of various cellular processes, including cell growth and differentiation. Additionally, DEPPU has been shown to inhibit the activity of the protein kinase AKT, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
DEPPU has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DEPPU inhibits the growth of various cancer cell lines and induces apoptosis in these cells. Additionally, DEPPU has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and proliferation. In vivo studies have shown that DEPPU inhibits tumor growth in mouse models of breast cancer and colon cancer.
実験室実験の利点と制限
DEPPU has several advantages for use in lab experiments. It is a potent inhibitor of cancer cell growth and proliferation, making it a useful tool for studying the mechanisms involved in these processes. Additionally, DEPPU has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for cancer treatment. However, there are also limitations to the use of DEPPU in lab experiments. Its complex synthesis method and high cost make it difficult to obtain in large quantities, and its mechanism of action is not fully understood, making it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on DEPPU. One area of interest is the development of more efficient and cost-effective synthesis methods for DEPPU. Additionally, further research is needed to fully understand the mechanism of action of DEPPU and its potential applications in cancer treatment. Finally, research is needed to explore the potential of DEPPU in other fields, such as neurodegenerative diseases and inflammation.
合成法
The synthesis of DEPPU involves a multi-step process that starts with the reaction of 2-ethoxyaniline with ethyl chloroformate to produce 2-ethoxyphenyl carbamate. This intermediate is then reacted with diethyl acetylenedicarboxylate to form 2-ethoxyphenyl-N-(1,1-diethyl-2-propyn-1-yl)carbamate. Finally, this intermediate is treated with hydroxylamine hydrochloride to produce DEPPU. The synthesis of DEPPU is a complex process that requires careful attention to detail and precise control over reaction conditions.
科学的研究の応用
DEPPU has been used in various scientific research applications due to its unique chemical structure. One of the most significant applications of DEPPU is in the field of cancer research. DEPPU has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, DEPPU has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.
特性
IUPAC Name |
1-(2-ethoxyphenyl)-3-(3-ethylpent-1-yn-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-5-16(6-2,7-3)18-15(19)17-13-11-9-10-12-14(13)20-8-4/h1,9-12H,6-8H2,2-4H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJKGXJSKVFPQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC(=O)NC1=CC=CC=C1OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-(3-ethylpent-1-yn-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-1,3-benzodioxol-5-yl-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5857888.png)


![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5857901.png)
![N'-[(cyclohexylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5857910.png)
![5-(4-chlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5857916.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5857923.png)


![(4-tert-butylphenyl)[3-(2-hydroxy-4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5857934.png)
![N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5857940.png)
![N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5857948.png)

![N-(4-bromophenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5857965.png)